3-Methylheptanal

描述

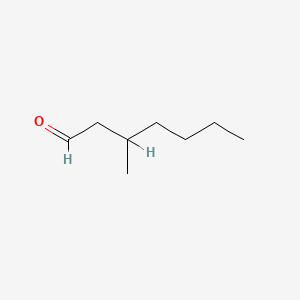

Structure

3D Structure

属性

IUPAC Name |

3-methylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFRYFDYAVLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950275 | |

| Record name | 3-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27608-03-3 | |

| Record name | 3-Methylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27608-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027608033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylheptanal (CAS Number: 27608-03-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Methylheptanal (CAS No. 27608-03-3). The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed data presentation and experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound is a branched-chain aldehyde with a characteristic chemical profile. Its physical and spectroscopic data are summarized below, providing a foundational understanding of its molecular identity and behavior.

Physical Properties

Quantitative physical data for this compound are presented in Table 1. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 163 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.809 g/cm³ | --INVALID-LINK-- |

| Solubility | Poorly soluble in water; soluble in non-polar organic solvents. | Inferred from structure |

| Refractive Index (n_D^20) | 1.415–1.420 (estimated) | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Key spectral features are outlined in Table 2.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehyde proton (CHO): δ 9.5–10.0 ppm; Methyl branch (CH₃): δ 0.9–1.1 ppm (triplet).[1] |

| ¹³C NMR | Data available on --INVALID-LINK--. |

| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1720 cm⁻¹; Aldehyde C-H stretch: ~2820–2720 cm⁻¹.[1] |

| Mass Spectrometry | GC-MS data available on --INVALID-LINK--. |

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of this compound is essential for its application as a research chemical and intermediate.

Synthetic Routes

Two primary laboratory-scale synthetic routes for this compound are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.

A common and effective method for the synthesis of this compound is the oxidation of 3-methylheptanol. This reaction typically employs a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylheptanal

This document provides a comprehensive overview of the core physicochemical properties of this compound, an aldehyde with applications in the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis.[1] This guide consolidates key data, outlines relevant experimental methodologies, and presents logical workflows for its application in research settings.

Core Physicochemical Data

This compound is a branched-chain aldehyde belonging to the aldehyde family, characterized by a terminal carbonyl group (-CHO).[1] Its molecular structure consists of a seven-carbon heptane backbone with a methyl group substituent at the third carbon position.[1] This branching influences its physical properties, such as boiling point and density, when compared to its linear isomer, octanal.[1]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Methylheptan-1-al, Heptanal, 3-methyl- | [2][3][4] |

| CAS Number | 27608-03-3 | [2][3][4] |

| Molecular Formula | C₈H₁₆O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Boiling Point | 155–160 °C | [1] |

| Density | 0.82–0.84 g/cm³ | [1] |

| Refractive Index (n_D²⁰) | 1.415–1.420 | [1] |

| Solubility | Low solubility in water; soluble in organic solvents. | [5][6][7] |

| Polar Surface Area | 17.1 Ų | [2][3][4] |

| XLogP3 | 2.6 | [3][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound via Oxidation

A common laboratory-scale method for synthesizing this compound is the oxidation of its corresponding primary alcohol, 3-Methylheptanol.[1] The use of Pyridinium Chlorochromate (PCC) is preferred as it is a mild oxidizing agent that can convert the alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.[1]

Materials:

-

3-Methylheptanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 3-Methylheptanol is prepared in anhydrous dichloromethane (DCM) within a round-bottom flask.

-

Pyridinium Chlorochromate (PCC) is added to the solution in a controlled manner. The amount of PCC is typically 1.5 equivalents relative to the alcohol to ensure complete conversion.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The silica is washed with additional DCM to ensure all product is collected.

-

The combined organic filtrate is then washed sequentially with a saturated sodium bicarbonate solution, water, and brine in a separatory funnel to remove any acidic impurities and residual water-soluble compounds.

-

The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent (DCM) is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by distillation if necessary.

Determination of Physicochemical Properties

Standard analytical techniques are employed to verify the identity and purity of the synthesized this compound.

-

Boiling Point Determination: The boiling point is determined during the final purification step of distillation. It is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, recorded at the still head.

-

Density Measurement: Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C). The mass of a known volume of the substance is determined and used to calculate the density.

-

Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). This value is a sensitive indicator of purity.

-

Spectroscopic Identification:

-

Infrared (IR) Spectroscopy: The presence of a strong absorption peak around 1720 cm⁻¹ confirms the C=O stretch of the aldehyde, while peaks at ~2820 and ~2720 cm⁻¹ are characteristic of the aldehyde C-H stretch.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic aldehyde proton signal between δ 9.5–10.0 ppm.[1] The other signals in the spectrum will correspond to the protons on the alkyl chain, confirming the structure.

-

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of chemical syntheses and experimental logic.

Caption: Synthesis pathway for this compound via oxidation of 3-Methylheptanol.

This compound can be utilized as a substrate to investigate enzyme kinetics, particularly for enzymes like Aldehyde Dehydrogenase (ALDH), which are critical in metabolizing aldehydes and play a role in oxidative stress pathways.[1]

References

- 1. This compound (27608-03-3) for sale [vulcanchem.com]

- 2. 3-Methylheptan-1-al | C8H16O | CID 119678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (3S)-3-Methylheptanal | C8H16O | CID 13546199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-3-Methylheptanal | C8H16O | CID 10953530 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylheptanal (C8H16O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylheptanal, a branched-chain aliphatic aldehyde. It details the compound's molecular characteristics, including its molecular weight and formula, and presents detailed experimental protocols for its synthesis and analysis. While specific biological activities and signaling pathway interactions for this compound are not extensively documented in current literature, this guide discusses the broader context of aliphatic aldehyde bioactivity and cytotoxicity, providing a framework for future research and drug development efforts. The information is structured to be a valuable resource for professionals in the fields of chemistry and pharmacology.

Introduction

This compound is an organic compound belonging to the aldehyde family, characterized by a carbonyl group at the terminus of a heptane backbone with a methyl substituent at the third carbon position. Its molecular formula is C8H16O.[1][2][3][4] Aliphatic aldehydes, as a class of compounds, are of significant interest in various scientific disciplines, including flavor and fragrance chemistry, as well as medicinal chemistry and drug discovery due to their diverse biological activities.[5] This guide aims to consolidate the available technical information on this compound, with a focus on its chemical properties, synthesis, and analytical characterization.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 27608-03-3 | [1][4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in organic solvents | |

| Synonyms | 3-Methylheptan-1-al | [1][4] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Methylheptan-1-ol

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methylheptan-1-ol. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[2][6][7]

Materials:

-

3-Methylheptan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH2Cl2)

-

Celite® or molecular sieves

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane.

-

To this stirred suspension, add a solution of 3-methylheptan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts and Celite®.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Caption: A workflow diagram illustrating the synthesis of this compound.

Analytical Characterization

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

If analyzing a complex mixture, a prior extraction (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 40-60 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis:

-

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST, Wiley).

Caption: A flowchart for the GC-MS analysis of this compound.

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features:

-

A characteristic signal for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.0 ppm).

-

Multiple signals in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the methyl and methylene protons of the heptyl chain. The splitting patterns of these signals will provide information about the connectivity of the protons.

Expected ¹³C NMR Spectral Features:

-

A signal for the carbonyl carbon of the aldehyde in the downfield region (δ ~200 ppm).

-

Several signals in the upfield region corresponding to the eight distinct carbon atoms of the 3-methylheptyl chain.

Biological Activity and Potential Signaling Pathways

General Cytotoxicity of Aliphatic Aldehydes

While specific studies on the biological activity of this compound are limited, the broader class of C8 aliphatic aldehydes has been investigated for toxicity.[6] Aldehydes are known to exert cytotoxic effects through various mechanisms, primarily by forming adducts with cellular macromolecules such as DNA and proteins.[7] The reactivity of the aldehyde group makes it susceptible to nucleophilic attack by amino and sulfhydryl groups in proteins, potentially leading to enzyme inactivation and disruption of cellular function.

Potential for Drug Development

The presence of a methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a phenomenon sometimes referred to as the "magic methyl effect." This can impact factors such as metabolic stability, binding affinity to biological targets, and cell permeability. The aldehyde functional group itself is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening in drug discovery programs.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data for this compound, a hypothetical signaling pathway interaction is presented based on the known reactivity of aldehydes and their potential to induce cellular stress. Aldehydes can generate reactive oxygen species (ROS) and deplete cellular antioxidants like glutathione, leading to oxidative stress. This can activate various stress-response signaling pathways.

Caption: A potential signaling pathway affected by aldehyde-induced stress.

Conclusion

This compound is a C8 aliphatic aldehyde with well-defined chemical properties. This guide has provided detailed protocols for its synthesis via the oxidation of 3-methylheptan-1-ol and its analysis using GC-MS and NMR spectroscopy. While direct evidence of its specific biological activities and interactions with signaling pathways is currently scarce, the general understanding of aldehyde cytotoxicity and the potential for chemical modification suggest that this compound and its derivatives could be of interest in future drug discovery and development research. Further investigation into its biological effects is warranted to fully elucidate its potential as a bioactive molecule.

References

- 1. m.youtube.com [m.youtube.com]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 3-Methylheptan-1-al | C8H16O | CID 119678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. studylib.net [studylib.net]

The Elusive Presence of 3-Methylheptanal in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the current scientific understanding of the natural occurrence of 3-Methylheptanal in food. Despite extensive investigation into the volatile compounds of a wide array of food matrices, scientific literature to date does not provide evidence for the natural presence of this compound. This document summarizes the search for this specific branched-chain aldehyde and provides a comprehensive overview of the formation and analysis of structurally related and more commonly occurring branched-chain aldehydes in food, which may serve as a valuable reference for researchers in the field.

Quantitative Data on Branched-Chain Aldehydes in Food

While no quantitative data has been found for this compound, numerous studies have quantified other branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, in various foodstuffs. These compounds are recognized as significant contributors to the flavor profiles of many fermented and heat-treated products.

Table 1: Reported Concentrations of Common Branched-Chain Aldehydes in Various Food Products

| Food Product | Branched-Chain Aldehyde | Concentration Range | Reference |

| Cheese (various) | 2-methylbutanal, 3-methylbutanal | Traces to several mg/kg | [1][2] |

| Roasted Nuts (Almonds) | 2-methylbutanal, 3-methylbutanal | ng/g to µg/g range | [3][4][5] |

| Cooked Meat | 3-methylbutanal | Variable, formed during cooking | [6] |

Note: This table is illustrative of the data available for common branched-chain aldehydes and does not include this compound due to the absence of its detection in the reviewed literature.

Formation Pathways of Branched-Chain Aldehydes in Food

The formation of branched-chain aldehydes in food is primarily attributed to two major chemical pathways: the Maillard reaction and lipid peroxidation.

-

Maillard Reaction and Strecker Degradation: This complex series of reactions between amino acids and reducing sugars at elevated temperatures is a primary source of flavor compounds in cooked, roasted, and baked foods. Specifically, the Strecker degradation of amino acids such as leucine, isoleucine, and valine leads to the formation of 2-methylbutanal, 3-methylbutanal, and 2-methylpropanal, respectively.[7][8]

-

Lipid Peroxidation: The oxidation of unsaturated fatty acids, a common process in food, particularly in the presence of heat, light, and oxygen, generates a variety of volatile compounds, including aldehydes. While straight-chain aldehydes are the major products, branched-chain aldehydes can also be formed through this pathway, contributing to both desirable and undesirable flavors.[6][9][10]

Experimental Protocols for the Analysis of Aldehydes in Food

The analysis of volatile and semi-volatile aldehydes in complex food matrices typically involves extraction, concentration, and chromatographic separation coupled with mass spectrometric detection.

General Experimental Workflow

A common approach for the analysis of aldehydes in food is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a derivatization step to enhance the stability and volatility of the target analytes.

References

- 1. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 6. Lipid oxidation and its implications to meat quality and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Review on Lipid Oxidation in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation pathways of aldehydes from heated cooking oils - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

The Crossroads of Flavor and Defense: A Technical Guide to the Biosynthesis of Branched-Chain Aldehydes in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain aldehydes are pivotal molecules in the intricate metabolic network of plants. As highly reactive compounds, they serve as crucial intermediates in the formation of a diverse array of volatile organic compounds (VOCs) that constitute the characteristic aroma and flavor profiles of many fruits and flowers. Beyond their sensory contributions, these aldehydes are also implicated in plant defense mechanisms and stress responses. This technical guide provides an in-depth exploration of the core biosynthetic pathways of branched-chain aldehydes, detailing the catabolism of branched-chain amino acids (BCAAs) through the Ehrlich pathway. We present a comprehensive overview of the key enzymes involved, their kinetics, and the regulatory mechanisms that govern this vital metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these pathways and summarizes quantitative data to facilitate comparative studies and inform metabolic engineering strategies.

Core Metabolic Pathway: The Ehrlich Pathway in Plants

The primary route for the biosynthesis of branched-chain aldehydes in plants is the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This metabolic sequence is analogous to the Ehrlich pathway, first described in yeast. The pathway can be dissected into three principal stages: transamination, decarboxylation, and a final reduction or oxidation step.

-

Transamination: The initial step involves the removal of the amino group from a BCAA, converting it into its corresponding α-keto acid. This reaction is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as branched-chain aminotransferases (BCATs).[1][2][3] The amino group is typically transferred to α-ketoglutarate, yielding glutamate.[3] This reversible reaction is a critical control point, linking BCAA synthesis and degradation.[4][5]

-

Decarboxylation: The resulting branched-chain α-keto acid (BCKA) undergoes irreversible oxidative decarboxylation to form a branched-chain acyl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC).[6][7][8] This multi-enzyme complex is a key regulatory point in BCAA catabolism.[9]

-

Reduction to Aldehyde: The subsequent conversion of the branched-chain acyl-CoA to the corresponding aldehyde is less clearly defined in plants compared to yeast. However, it is proposed to proceed via a reduction reaction. The resulting aldehydes are:

-

3-Methylbutanal (from leucine)

-

2-Methylbutanal (from isoleucine)

-

2-Methylpropanal (from valine)

-

These aldehydes are highly volatile and contribute to the "malty" or "fruity" aromas of many plant products. They can be further metabolized, either by reduction to fusel alcohols via alcohol dehydrogenases (ADHs) or by oxidation to carboxylic acids.[10]

Caption: Overview of the Ehrlich Pathway for branched-chain aldehyde biosynthesis in plants.

Key Enzymes and Their Regulation

Branched-Chain Aminotransferases (BCATs)

BCATs are the gatekeepers of BCAA catabolism. Plants possess multiple BCAT isoforms with distinct subcellular localizations and kinetic properties. For instance, in tomato and Arabidopsis, mitochondrial BCATs are primarily involved in BCAA catabolism, whereas chloroplastic isoforms are mainly responsible for BCAA synthesis.[4][5] This spatial separation allows for independent regulation of anabolic and catabolic fluxes.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a large, multi-subunit enzyme complex located in the mitochondria that catalyzes the rate-limiting step of BCAA catabolism.[7][8] Its activity is tightly regulated through reversible phosphorylation. A dedicated kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PP2Cm, dephosphorylates and activates it.[6][9] This regulatory mechanism allows the plant to control the rate of BCAA degradation in response to metabolic demands and environmental cues. Transcriptional analyses in Arabidopsis have shown that BCAA catabolism genes are co-regulated and are highly expressed during the night and prolonged darkness, suggesting a role in providing an alternative energy source when photosynthesis is inactive.[11][12]

Caption: Regulation of the BCKDC complex by phosphorylation and dephosphorylation.

Quantitative Data on Enzyme Kinetics and Aldehyde Production

The efficiency and substrate preference of the enzymes involved in branched-chain aldehyde biosynthesis vary among plant species and enzyme isoforms. Understanding these quantitative differences is crucial for metabolic engineering efforts.

Table 1: Kinetic Parameters of Plant Branched-Chain Aminotransferases (BCATs)

| Plant Species | Enzyme | Substrate | K_m (mM) | V_max (µmol/min·mg) | Reference |

| Arabidopsis thaliana | AtBCAT-3 | 4-Methyl-2-oxopentanoate | 0.14 ± 0.04 | 27.42 ± 2.09 | [2] |

| 3-Methyl-2-oxopentanoate | 0.14 ± 0.3 | 13.33 ± 0.68 | [2] | ||

| Solanum lycopersicum (Tomato) | SlBCAT1 | Leucine | 0.44 ± 0.08 | - | [1] |

| Isoleucine | 0.44 ± 0.10 | - | [1] | ||

| Valine | 1.10 ± 0.20 | - | [1] |

Note: V_max values were not provided for all substrates in the cited literature.

Table 2: Concentration of Selected Aldehydes in Various Plant Tissues

| Plant Species | Tissue | Aldehyde | Concentration (ng/g Fresh Weight) | Reference |

| Vigna radiata (Mung Bean) | Leaf | 2-Methylbutanal/3-Methylbutanal | 78,485 ± 24,399 | [13] |

| Momordica charantia (Bitter Melon) | Leaf | 2-Methylbutanal/3-Methylbutanal | 43,236 ± 14,777 | [13] |

| Cucumis sativa (Cucumber) | Leaf | 2-Methylbutanal/3-Methylbutanal* | 14,524 ± 1137 | [13] |

| Citrus sinensis (Sweet Orange) | Essential Oil | Octanal | 0.2% - 2.8% | [14] |

| Essential Oil | Decanal | 0.1% - 0.7% | [14] |

**Note: The study did not differentiate between 2-methylbutanal and 3-methylbutanal. *Note: Data for citrus oils are presented as a percentage of the total essential oil.

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol is adapted from standard methods for determining aminotransferase activity.

Principle: The activity of BCAT is measured by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 200 mM BCAA (leucine, isoleucine, or valine), 10 mM α-ketoglutarate, 0.2 mM PLP.

-

Enzyme Extract: Plant tissue homogenized in extraction buffer and centrifuged to obtain a clear supernatant.

-

Reaction Mix: Assay buffer, 0.25 mM NADH, 10 units/mL glutamate dehydrogenase.

Procedure:

-

Prepare the reaction mix and equilibrate to the desired temperature (e.g., 30°C).

-

Add the enzyme extract to the reaction mix.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol is based on a non-radioisotope method using a stable isotope-labeled substrate.[15]

Principle: The activity of the BCKDC is determined by measuring the production of ¹³CO₂ from the oxidative decarboxylation of α-keto[1-¹³C]isocaproate. The released ¹³CO₂ is quantified by gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

Reagents:

-

Mitochondrial Isolation Buffer.

-

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM MgCl₂, 0.2 mM EDTA, 0.5 mM thiamine pyrophosphate, 1 mM NAD⁺, 0.2 mM coenzyme A.

-

Substrate: α-keto[1-¹³C]isocaproate.

-

Internal Standard: K₂¹³CO₃.

Procedure:

-

Isolate mitochondria from plant tissue.

-

Incubate the mitochondrial fraction with the assay buffer and substrate in a sealed vial.

-

Terminate the reaction by adding acid (e.g., HClO₄).

-

Add the internal standard.

-

Analyze the headspace for the ¹³CO₂/¹²CO₂ ratio using GC-IRMS.

-

Calculate the amount of ¹³CO₂ produced to determine enzyme activity.

GC-MS Analysis of Volatile Branched-Chain Aldehydes

This protocol outlines a general procedure for the extraction and analysis of volatile compounds from plant tissues.[16][17][18]

Principle: Volatile aldehydes are extracted from the plant matrix, often using headspace solid-phase microextraction (HS-SPME), and then separated and identified by gas chromatography-mass spectrometry (GC-MS). Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the stability and detection of aldehydes.[17]

Procedure:

-

Sample Preparation: Homogenize fresh plant tissue in liquid nitrogen. Place a known amount of the powdered tissue into a headspace vial. Add an internal standard.

-

Extraction (HS-SPME): Expose an SPME fiber to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.

-

Derivatization (Optional): For enhanced sensitivity, on-fiber derivatization with PFBHA can be performed.

-

GC-MS Analysis:

-

Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.

-

Separate the compounds on a suitable capillary column (e.g., HP-5MS).

-

Use a temperature gradient program to elute the compounds.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

-

Quantification: Quantify the aldehydes based on the peak area relative to the internal standard and a calibration curve.

Caption: Experimental workflow for the analysis of volatile aldehydes using HS-SPME-GC-MS.

Conclusion and Future Perspectives

The biosynthesis of branched-chain aldehydes is a fundamental metabolic pathway in plants, with significant implications for agriculture and the food and fragrance industries. The core pathway, involving the catabolism of BCAAs, is well-established, and the key regulatory roles of BCATs and the BCKDC are becoming clearer. However, further research is needed to fully elucidate the downstream enzymatic steps and the intricate regulatory networks that fine-tune the production of these volatile compounds in response to developmental and environmental signals. Advances in metabolic engineering, informed by a deep understanding of these pathways, hold the potential to enhance the flavor and aroma profiles of crops and to develop novel, natural products for various applications. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this fascinating area of plant biochemistry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 4. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. Regulation of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pricklycider.com [pricklycider.com]

- 11. d.lib.msu.edu [d.lib.msu.edu]

- 12. A Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Profile of 3-Methylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Methylheptanal (C₈H₁₆O), a branched aliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₆O

-

Structure:

Predicted Spectral Data

While experimental spectral data for this compound is indexed in databases such as PubChem, indicating its existence[1][2], publicly accessible quantitative data is limited. Therefore, this guide presents predicted spectral data based on the known chemical structure and established principles of spectroscopy for aliphatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton will be the most downfield signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CHO | 9.5 - 9.8 | Triplet | 1H |

| -CH(CH₃)- | 1.8 - 2.2 | Multiplet | 1H |

| -CH₂-CHO | 2.2 - 2.5 | Multiplet | 2H |

| -CH₂- (chain) | 1.2 - 1.6 | Multiplet | 6H |

| -CH₃ (branch) | 0.9 - 1.1 | Doublet | 3H |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹H NMR data is based on typical chemical shift values for aliphatic aldehydes and alkanes.[5][6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the unique chemical environments of this compound. The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CHO | 200 - 205 |

| -CH(CH₃)- | 35 - 45 |

| -CH₂-CHO | 45 - 55 |

| -CH₂- (C4) | 30 - 40 |

| -CH₂- (C5) | 25 - 35 |

| -CH₂- (C6) | 20 - 30 |

| -CH₃ (branch) | 15 - 25 |

| -CH₃ (terminal, C7) | 10 - 15 |

Predicted ¹³C NMR data is based on typical chemical shift values for aliphatic aldehydes and alkanes.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption of the carbonyl group and the specific C-H stretches of the aldehyde functional group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2700 - 2750 | Medium (often appears as a doublet) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium |

Characteristic IR absorption data is based on established values for aliphatic aldehydes.[10][11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic cleavage patterns of aliphatic aldehydes.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 85 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 71 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 44 | [CH₂=CHOH]⁺ | McLafferty rearrangement |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Predicted mass spectrometry fragmentation is based on common fragmentation patterns of aliphatic aldehydes.[14][15][16][17][18]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat (undiluted) this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared):

-

Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the GC peak of the analyte will provide the fragmentation pattern for structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 3-Methylheptan-1-al | C8H16O | CID 119678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-Methylheptanal | C8H16O | CID 13546199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Methylheptanal | C8H16O | CID 10953530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the (R) and (S) Enantiomers of 3-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanal is a chiral aldehyde that exists as a pair of enantiomers: (R)-3-methylheptanal and (S)-3-methylheptanal. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory properties due to their different spatial arrangements. This is of particular interest in fields such as drug development, where stereochemistry can significantly impact pharmacological and toxicological profiles, and in the flavor and fragrance industry, where enantiomers often have unique olfactory characteristics. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, synthesis and separation methodologies, spectral data, and potential biological relevance.

Physicochemical Properties

| Property | (R)-3-Methylheptanal (Computed) | (S)-3-Methylheptanal (Computed) | Racemic this compound |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [3] | 128.21 g/mol [4] |

| Boiling Point | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |

| Specific Rotation [α]D | Not Experimentally Determined | Not Experimentally Determined | 0° (by definition) |

| CAS Number | 10953530[2] | 66938-08-7[3] | 27608-03-3[4] |

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis to directly yield a specific enantiomer, or the resolution of a racemic mixture.

Experimental Protocol 1: Proposed Enantioselective Synthesis of (R)-3-Methylheptanal from (R)-(+)-Citronellal

This proposed synthesis is based on established organic chemistry transformations and utilizes the readily available chiral starting material, (R)-(+)-citronellal. The key steps involve oxidative cleavage of the double bond in citronellal followed by reduction.

Materials:

-

(R)-(+)-Citronellal

-

Ozone (O₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Dimethyl sulfide (DMS) or Zinc dust/Acetic acid

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for ozonolysis and reduction reactions.

Procedure:

-

Ozonolysis of (R)-(+)-Citronellal:

-

Dissolve (R)-(+)-citronellal (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

-

Reductive Work-up:

-

Add a reducing agent to the reaction mixture at -78 °C. Common reducing agents for this step include dimethyl sulfide (DMS) or a mixture of zinc dust and acetic acid.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until the ozonide is completely reduced.

-

-

Purification:

-

Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-3-methylheptanal.

-

Note: This is a proposed synthetic route. Optimization of reaction conditions and yields would be necessary.

Experimental Protocol 2: Chiral Separation of Racemic this compound by Preparative HPLC

This protocol outlines a general approach for the separation of (R)- and (S)-3-methylheptanal from a racemic mixture using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The selection of the specific CSP and mobile phase would require experimental screening for optimal resolution.

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives)

Procedure:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Screen various chiral columns and mobile phase compositions (e.g., different ratios of hexane/isopropanol) to identify conditions that provide baseline separation of the two enantiomers.

-

Monitor the elution profile using a UV detector (aldehydes typically have a weak UV absorbance around 290 nm).

-

-

Scale-up to Preparative HPLC:

-

Once optimal conditions are determined, switch to a larger-diameter preparative column packed with the same chiral stationary phase.

-

Prepare a concentrated solution of the racemic this compound in the mobile phase.

-

Inject the solution onto the preparative HPLC system and collect the fractions corresponding to the two separated enantiomer peaks.

-

-

Analysis and Recovery:

-

Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

-

Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated (R)- and (S)-3-methylheptanal.

-

Spectral Data

Detailed experimental spectral data for the individual enantiomers of this compound are scarce. The following table summarizes the expected and available data.

| Spectral Data | (R)-3-Methylheptanal | (S)-3-Methylheptanal | Racemic this compound |

| ¹H NMR | Expected to be identical to the (S)-enantiomer and racemic mixture. | Expected to be identical to the (R)-enantiomer and racemic mixture. | Data available in spectral databases[4]. |

| ¹³C NMR | Expected to be identical to the (S)-enantiomer and racemic mixture. | Expected to be identical to the (R)-enantiomer and racemic mixture. | Data available for the similar (3S)-3-methylhexanal[5]. |

| Mass Spectrometry (GC-MS) | Expected to have the same fragmentation pattern as the (S)-enantiomer and racemic mixture. | A GC-MS spectrum is available in the PubChem database[3]. | Data available in spectral databases[4][6]. |

| Infrared (IR) Spectroscopy | Expected to be identical to the (S)-enantiomer and racemic mixture. | Expected to be identical to the (S)-enantiomer and racemic mixture. | Data available for related compounds like 3-methyl-3-heptanol[7][8]. |

Biological Activity and Potential Applications

While specific biological studies on the enantiomers of this compound are limited, the bioactivity of structurally similar chiral molecules provides valuable insights into their potential roles.

Pheromonal Activity

Many insects utilize chiral molecules as pheromones for communication. The stereoisomers of 4-methyl-3-heptanol, the corresponding alcohol of this compound, have been identified as major components of aggregation pheromones in bark beetles[1][9]. For instance, in the almond bark beetle, Scolytus amygdali, only the (3S,4S)-4-methyl-3-heptanol was found to be attractive, while other stereoisomers were inhibitory[1]. This high degree of stereospecificity in biological recognition suggests that the (R) and (S) enantiomers of this compound could also elicit different behavioral responses in insects and may have potential applications in pest management as attractants or deterrents.

Flavor and Fragrance

The olfactory properties of enantiomers can differ significantly. Although specific odor descriptions for the individual enantiomers of this compound are not well-documented, it is a common phenomenon in the fragrance industry that one enantiomer may have a pleasant aroma while the other is less desirable or even odorless[10][11]. Given its aldehyde functional group and branched structure, this compound is likely to possess distinct scent characteristics that would be stereochemically dependent, making it a potential target for the flavor and fragrance industry.

Drug Development

The principle that stereochemistry is critical in drug action is well-established. Different enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. While there is no current information directly linking this compound to drug development, its chiral nature makes it a potential chiral building block for the synthesis of more complex, biologically active molecules. The ability to synthesize or isolate specific enantiomers of this compound is a crucial first step for its potential use in asymmetric synthesis in the pharmaceutical industry.

Conclusion

The (R) and (S) enantiomers of this compound represent an intriguing pair of chiral molecules with potential for diverse applications, from pest management to the development of new fragrances and pharmaceuticals. While comprehensive experimental data on the individual enantiomers is still lacking, this guide provides a foundational understanding based on available information for the racemic mixture and analogous compounds. The detailed experimental protocols for enantioselective synthesis and chiral separation offer a starting point for researchers to produce and study these enantiomers in greater detail. Future research should focus on the experimental determination of their physicochemical properties, particularly specific rotation, and a thorough investigation of their biological activities to unlock their full potential.

References

- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-3-Methylheptanal | C8H16O | CID 10953530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-Methylheptanal | C8H16O | CID 13546199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylheptan-1-al | C8H16O | CID 119678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical methods for the detection and quantification of 3-Methylheptanal, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The protocols detailed below focus on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis, and High-Performance Liquid Chromatography (HPLC) with derivatization for instances where GC-MS is not available or suitable.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures of volatile compounds. Two common sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of C8 aldehydes, including estimations for this compound. It is important to note that specific performance characteristics should be validated in the user's laboratory for their specific matrix and instrumentation.

| Parameter | HS-SPME-GC-MS (Estimated for this compound) | Liquid-Liquid Extraction GC-MS (Estimated for this compound) |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L | 0.3 - 3.0 µg/L |

| Linearity (R²) | > 0.99 | > 0.99 |

| Recovery | Matrix dependent (typically 85-115%) | 80-110% |

| Precision (RSD%) | < 15% | < 15% |

Experimental Protocols

This method is ideal for the analysis of this compound in liquid samples such as beverages, biological fluids (urine, plasma), and water.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE-lined septa

-

Heated agitator

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

For solid or semi-solid samples, weigh 1-2 g into a vial and add 5 mL of deionized water.

-

Add a known amount of internal standard (e.g., d-labeled this compound or a different C8 aldehyde).

-

Add salt (e.g., NaCl, 1 g) to the vial to enhance the release of volatile compounds.

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heated agitator (e.g., at 60°C) for a pre-incubation period of 15 minutes to allow for equilibration of the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Desorb for a period of 2-5 minutes in splitless mode.

-

Typical GC oven temperature program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-300.

-

Acquisition mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

LLE is a classic sample preparation technique suitable for a variety of sample matrices.

Materials:

-

Separatory funnel or centrifuge tubes

-

Organic solvent (e.g., dichloromethane or hexane)

-

Anhydrous sodium sulfate

-

Concentrator (e.g., rotary evaporator or nitrogen stream)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

For liquid samples, place 10 mL into a separatory funnel or a 50 mL centrifuge tube.

-

For solid samples, homogenize 5 g of the sample with 10 mL of water.

-

Spike the sample with a known amount of internal standard.

-

-

Extraction:

-

Add 10 mL of dichloromethane to the sample.

-

Shake vigorously for 2 minutes. If using a centrifuge tube, vortex for 2 minutes and then centrifuge to separate the layers.

-

Collect the organic layer (bottom layer for dichloromethane).

-

Repeat the extraction twice more with fresh aliquots of the organic solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Follow the GC-MS parameters as described in Protocol 1.1.

-

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For laboratories without access to GC-MS or for non-volatile matrices, HPLC with pre-column derivatization is a viable alternative for the analysis of aldehydes. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone.

Quantitative Data Summary

The following table provides estimated quantitative performance data for the HPLC-UV analysis of C8 aldehydes as their DNPH derivatives.

| Parameter | HPLC-UV (DNPH Derivatization) (Estimated for this compound) |

| Limit of Detection (LOD) | 1 - 10 µg/L |

| Limit of Quantification (LOQ) | 3 - 30 µg/L |

| Linearity (R²) | > 0.99 |

| Recovery | 85-110% |

| Precision (RSD%) | < 15% |

Experimental Protocol

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of acid)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation and Derivatization:

-

For aqueous samples, adjust the pH to approximately 3.

-

Add an excess of DNPH solution to a known volume of the sample.

-

Allow the reaction to proceed in a warm water bath (e.g., 40°C) for 1 hour.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with a small volume of water to remove unreacted DNPH and other polar impurities.

-

Elute the DNPH-aldehyde derivatives with acetonitrile.

-

-

HPLC-UV Analysis:

-

Inject an aliquot of the eluate into the HPLC system.

-

Mobile phase: A gradient of acetonitrile and water is typically used.

-

Example gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow rate: 1.0 mL/min.

-

Column temperature: 30°C.

-

UV detection: Monitor at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).

-

General Considerations and Best Practices

-

Standard Preparation: Prepare calibration standards in a matrix that closely matches the samples to be analyzed to compensate for matrix effects.

-

Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification, especially when significant sample manipulation is involved.

-

Method Validation: All methods should be fully validated in the user's laboratory to determine the actual performance characteristics for the specific application. Validation should include assessments of linearity, accuracy, precision, selectivity, LOD, and LOQ.

-

Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method over time.

-

Blanks: Analyze procedural blanks to ensure that no contamination is introduced during the sample preparation process.

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of 3-Methylheptanal

Abstract:

This document provides a detailed overview of the application of Gas Chromatography-Olfactometry (GC-O) for the characterization of the odor-active compound 3-Methylheptanal. It is intended for researchers, scientists, and drug development professionals who are interested in the sensory analysis of volatile and semi-volatile compounds. The content includes the fundamental principles of GC-O, comprehensive experimental protocols for sample preparation and analysis, and guidelines for data presentation and interpretation.

Introduction

This compound (C₈H₁₆O) is a branched-chain aldehyde that may contribute to the overall aroma profile of various matrices.[1][2] The human olfactory system is an incredibly sensitive detector, often capable of perceiving odor-active compounds at concentrations below the detection limits of conventional analytical instruments.[3][4] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that leverages this sensitivity by coupling a gas chromatograph with a human assessor who acts as a sensory detector.[5][6] This allows for the specific identification of compounds in a complex mixture that are responsible for its characteristic aroma.

This application note details the methodologies for analyzing this compound using GC-O, covering sample preparation, instrumental analysis, and data interpretation.

Principle of Gas Chromatography-Olfactometry (GC-O)

GC-O integrates the high-resolution separation capabilities of gas chromatography with the sensory perception of the human nose.[6] A sample containing volatile compounds is injected into the GC, where individual components are separated based on their physicochemical properties as they pass through a chromatographic column. At the end of the column, the effluent is split. One portion is directed to a conventional detector, such as a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), for chemical identification and quantification. The other portion is directed to a heated sniffing port, or Olfactory Detection Port (ODP), where a trained panelist can sniff the eluting compounds and record their sensory attributes (odor quality, intensity, and duration).[5][7]

This dual detection system allows for the direct correlation of instrumental data with sensory perception, enabling the pinpointing of key odorants in a sample.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like aldehydes from various sample matrices (e.g., aqueous solutions, food products, biological fluids).

Materials:

-

Sample containing this compound

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer or water bath

-

Vial stand

Procedure:

-

Sample Aliquoting: Place a precisely measured amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial. If necessary, dilute the sample with deionized water or a suitable buffer. For solid samples, the addition of water can aid in the release of volatiles.

-

Internal Standard: Add an appropriate internal standard if quantification is desired.

-

Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

-

Equilibration: Place the vial in a water bath or on a heated agitator set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

SPME Extraction: Carefully insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.

-

Extraction Time: Allow the fiber to remain exposed to the headspace for a predetermined time (e.g., 30 minutes) to allow for the adsorption of the volatile analytes.

-

Fiber Retraction: After the extraction period, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.

Protocol 2: GC-MS/O System Configuration and Analysis

This protocol outlines typical instrumental parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (MS) and Olfactory Detection Port (ODP)

-

Effluent splitter at the end of the analytical column

-

Humidified air supply for the ODP

GC-MS/O Parameters:

| Parameter | Recommended Setting |

| Injector | Splitless mode, 250°C |

| SPME Desorption | 5 minutes at 250°C |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used for confirmation. |

| Oven Program | Initial temperature 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 250°C (hold for 5 min).[8] |

| Effluent Split | 1:1 split ratio between MS and ODP |

| Transfer Lines | Heated to 250°C (to MS) and 250°C (to ODP)[8] |

| MS Detector | Electron Ionization (EI) at 70 eV, Mass Range m/z 35-350, Scan Mode |

| ODP | Heated to 250°C, supplied with humidified air at 40 mL/min |

| Panelist | Trained and screened for olfactory acuity. Prior to analysis, panelists should refrain from consuming strongly flavored foods or using scented products. |

Protocol 3: Data Acquisition using Aroma Extract Dilution Analysis (AEDA)

AEDA is a dilution-to-threshold method that provides a semi-quantitative measure of the potency of an odor-active compound.[8][9]

Procedure:

-

Initial Analysis: Analyze the neat (undiluted) sample extract using the GC-O protocol described above. The panelist sniffs the effluent and records the retention time, odor descriptor, and intensity for each perceived aroma.

-

Serial Dilution: Prepare a series of dilutions of the original sample extract (e.g., 1:2, 1:4, 1:8, 1:16, etc.) using a suitable solvent.

-

GC-O Analysis of Dilutions: Analyze each dilution by GC-O in order of increasing concentration. The panelist records the retention times and odor descriptors of any perceived aromas.

-

Determine Flavor Dilution (FD) Factor: The FD factor for a specific compound is the highest dilution at which its odor can still be detected by the panelist.

-

Data Compilation: The results are compiled into a table, listing the odor-active compounds with their retention indices, odor descriptors, and corresponding FD factors. Compounds with higher FD factors are considered more significant contributors to the overall aroma of the sample.

Data Presentation

Quantitative and semi-quantitative data from GC-O analysis should be presented in a clear, tabular format. The following table is a template demonstrating how to present AEDA results for a hypothetical analysis where this compound was identified.

Table 1: Hypothetical GC-O AEDA Results for a Sample Containing this compound

| Retention Index (RI) | Compound Identified | Odor Descriptor | Flavor Dilution (FD) Factor |

| 985 | Hexanal | Grassy, green | 16 |

| 1078 | This compound | Fatty, citrus | 64 |

| 1102 | 1-Octen-3-ol | Mushroom, earthy | 128 |

| 1189 | Nonanal | Waxy, floral | 32 |

| 1420 | β-Ionone | Violet, woody | 256 |

Note: Retention Index and FD Factors are hypothetical and for illustrative purposes only. RI values are typically calculated relative to a series of n-alkanes.

Visualizations

GC-O Experimental Workflow

Caption: Overall workflow for GC-O analysis using HS-SPME.

Principle of GC-O Dual Detection

Caption: Logical diagram of the GC-O dual detection principle.

Generalized Olfactory Signal Transduction Pathway

Caption: Simplified pathway of olfactory signal transduction.

References

- 1. 3-Methylheptan-1-al | C8H16O | CID 119678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-Methylheptanal | C8H16O | CID 13546199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aidic.it [aidic.it]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. GC-Recomposition-Olfactometry (GC-R) and multivariate study of three terpenoid compounds in the aroma profile of Angostura bitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of 3-Methylheptanal Enantiomers by Gas Chromatography

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract